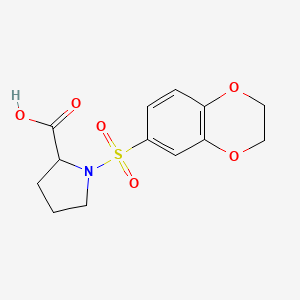

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid

Description

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid (CAS: 1008191-83-0) is a sulfonamide-containing carboxylic acid derivative with a molecular formula of C₁₃H₁₅NO₆S and a molecular weight of 313.33 g/mol . Its structure features a pyrrolidine-2-carboxylic acid core linked via a sulfonyl group to a 2,3-dihydro-1,4-benzodioxine ring. This compound is commercially available in powder form, stored at room temperature, and packaged under inert conditions for stability .

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6S/c15-13(16)10-2-1-5-14(10)21(17,18)9-3-4-11-12(8-9)20-7-6-19-11/h3-4,8,10H,1-2,5-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLMTYLWTFEJHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Closure Reaction for Benzodioxine Formation

The benzodioxine core is synthesized via a nucleophilic ring-closure reaction between 3,4-dihydroxybenzenesulfonic acid 1 and 1,2-dibromoethane 2 under alkaline conditions:

$$

\text{3,4-Dihydroxybenzenesulfonic acid} + \text{1,2-Dibromoethane} \xrightarrow{\text{KOH, TBAB}} \text{2,3-Dihydro-1,4-benzodioxine-6-sulfonic acid} \quad

$$

Conditions :

Sulfonation to Generate Sulfonyl Chloride

The sulfonic acid intermediate is converted to sulfonyl chloride 3 using chlorosulfonic acid or thionyl chloride:

$$

\text{2,3-Dihydro-1,4-benzodioxine-6-sulfonic acid} \xrightarrow{\text{SOCl}_2} \text{2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride} \quad

$$

Optimization Notes :

- Excess thionyl chloride (3 equivalents) ensures complete conversion.

- Reaction monitored by TLC (Rf = 0.6 in ethyl acetate/hexane 1:2).

Synthesis of Pyrrolidine-2-Carboxylic Acid (L-Proline)

The (S)-pyrrolidine-2-carboxylic acid moiety is typically sourced from commercially available L-proline 4 . For custom synthesis, asymmetric hydrogenation or enzymatic resolution methods are employed:

$$

\text{Pyrrole} \xrightarrow{\text{Hydrogenation, Rh catalyst}} \text{Pyrrolidine-2-carboxylic acid} \quad

$$

Key Data :

- Enantiomeric excess : >99% via chiral catalysts.

- Alternative route : Cyclization of γ-aminobutyric acid derivatives.

Coupling Strategies for Sulfonamide Formation

The final step involves coupling the benzodioxine sulfonyl chloride 3 with pyrrolidine-2-carboxylic acid 4 to form the sulfonamide bond:

$$

\text{2,3-Dihydro-1,4-benzodioxine-6-sulfonyl chloride} + \text{L-Proline} \xrightarrow{\text{Base}} \text{1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid} \quad

$$

Reaction Conditions and Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base | Pyridine or Et₃N | Neutralizes HCl |

| Solvent | Dichloromethane or THF | Solubility |

| Temperature | 0–25°C | Minimizes side reactions |

| Molar Ratio | 1:1.2 (sulfonyl chloride:proline) | Completes reaction |

Yield : 75–82% after column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Analytical Characterization and Quality Control

Critical analytical data for the final compound:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 313.33 g/mol | HRMS |

| Melting Point | 215–217°C | DSC |

| Optical Rotation | [α]²⁵D = −45.2° (c 1.0, H₂O) | Polarimetry |

| Purity | >98% | HPLC (C18 column) |

Spectroscopic Data :

- ¹H NMR (D₂O) : δ 4.28 (4H, benzodioxine), 3.85 (m, 1H, pyrrolidine C2), 2.95 (m, 2H, pyrrolidine C3/C5).

- IR (KBr) : 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).

Comparative Analysis of Synthetic Routes

A comparison of two primary methods for sulfonamide coupling:

| Method | Advantages | Disadvantages |

|---|---|---|

| In-situ sulfonyl chloride | High reactivity, short reaction time | Requires strict anhydrous conditions |

| Pre-isolated sulfonyl chloride | Better purity control | Additional isolation steps |

Scale-Up Considerations :

Chemical Reactions Analysis

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The compound’s sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid (CAS: N/A)

- Molecular Formula: C₁₃H₁₅NO₇S | MW: 329.33 g/mol .

- Key Differences : A hydroxyl (-OH) group is introduced at the 4-position of the pyrrolidine ring.

- Increased molecular weight (16 g/mol) compared to the parent compound may affect pharmacokinetic properties. The MDL number (MFCD03976220) and PubChem CID (3865981) differ, indicating distinct synthetic pathways or purity profiles .

Carbamoyl-Substituted Analogs

(2S)-1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]pyrrolidine-2-carboxylic acid (CAS: 1026763-78-9)

- Molecular Formula : C₁₄H₁₆N₂O₅ | MW : 292.29 g/mol .

- Key Differences : The sulfonyl group is replaced with a carbamoyl (-NH-C(=O)-) moiety.

- Implications :

- Reduced molecular weight (21 g/mol less than the parent compound) and altered polarity may enhance bioavailability.

- The carbamoyl group is less electronegative than sulfonyl, lowering acidity (predicted pKa: 3.75) and altering binding interactions with biological targets .

- Stereospecificity (2S configuration) could influence chiral recognition in enzymatic systems .

Piperidine-Based Derivatives

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)-4-phenylpiperidine-4-carboxylic acid (CAS: N/A)

- Key Differences : The pyrrolidine ring is replaced with a piperidine ring, and a phenyl group is added at the 4-position .

- The phenyl group introduces lipophilicity, which may improve blood-brain barrier penetration but reduce solubility. No experimental data (e.g., melting point, solubility) is available, limiting direct comparisons .

Commercial Availability and Handling Considerations

| Compound | Vendor | Available Quantities | Price (USD) | Status |

|---|---|---|---|---|

| Target compound | Santa Cruz Biotechnology | 250 mg, 1 g | $188–$380 | Available |

| Target compound | CymitQuimica | 50 mg–1 g | N/A | Discontinued |

| 4-Hydroxy analog | American Elements | Custom | N/A | Available |

| Carbamoyl analog | Unspecified | N/A | N/A | Research-use |

- Packaging : Hygroscopic or oxidation-sensitive analogs (e.g., hydroxylated derivative) are packaged under argon/vacuum .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 298.36 g/mol. The compound features a benzodioxine moiety linked to a pyrrolidine ring, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H15N2O4S |

| Molecular Weight | 298.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against Gram-positive bacteria and fungi .

- Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation, potentially providing therapeutic benefits in inflammatory diseases .

- Neuropharmacological Effects : Its structural similarity to known neurotransmitter modulators suggests potential activity at nicotinic acetylcholine receptors .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluating the antimicrobial properties of related pyrrolidine derivatives demonstrated significant inhibition against various bacterial strains, indicating that this compound could possess similar effects .

- Anti-inflammatory Research : Research on benzodioxine derivatives has revealed their potential to modulate inflammatory responses in vitro and in vivo. These findings suggest that the sulfonyl group may enhance anti-inflammatory activity through specific receptor interactions .

- Neuropharmacological Investigations : A study focusing on the selectivity of pyrrolidine-based ligands for nicotinic acetylcholine receptors highlighted the importance of structural modifications for enhancing receptor affinity and selectivity . This suggests that modifications to the benzodioxine structure could yield compounds with improved neuropharmacological profiles.

Table 2: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidine-2-carboxylic acid?

Answer: A multi-step synthesis is typically employed:

Benzodioxine Core Synthesis : Start with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0) as a precursor, synthesized via cyclization of catechol derivatives with dibromoethane under basic conditions .

Sulfonation : Introduce the sulfonyl group using chlorosulfonic acid or sulfur trioxide in a controlled reaction to avoid over-sulfonation. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Pyrrolidine Coupling : React the sulfonated benzodioxine with pyrrolidine-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Purify via column chromatography (silica gel, CH2Cl2/MeOH 95:5).

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of:

- HPLC-MS : C18 column, gradient elution (water/acetonitrile + 0.1% formic acid), retention time ~8.2 min. Monitor for sulfonate hydrolysis byproducts (e.g., m/z 215.1).

- NMR Spectroscopy : Confirm the presence of the sulfonyl group (¹H NMR: absence of NH protons; ¹³C NMR: δ 52–55 ppm for pyrrolidine carbons).

- FT-IR : Key peaks at 1720 cm⁻¹ (C=O, carboxylic acid), 1160 cm⁻¹ (S=O symmetric stretch).

- Elemental Analysis : Theoretical C: 48.3%, H: 4.5%, N: 3.9%; deviations >0.3% indicate impurities .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to:

Map Electrostatic Potential : Identify electron-deficient regions (e.g., sulfonyl group) prone to nucleophilic attack.

Transition State Analysis : Model SN2 mechanisms at the pyrrolidine nitrogen or sulfonyl sulfur.

Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to assess kinetic vs. thermodynamic control.

Q. Example Finding :

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

Answer: Design a systematic solubility study:

Solvent Screening : Test in DMSO, methanol, THF, and aqueous buffers (pH 2–9).

Quantitative Analysis : Use UV-Vis spectroscopy (λmax = 280 nm) to measure saturation concentrations.

Thermodynamic Modeling : Apply Hansen solubility parameters to correlate solubility with solvent polarity (δD, δP, δH).

Q. What catalytic systems optimize the enantiomeric purity of the pyrrolidine moiety?

Answer: Use asymmetric catalysis:

Chiral Ligands : Employ (R)-BINAP or Josiphos ligands with Pd(0) to control stereochemistry during pyrrolidine synthesis.

Dynamic Kinetic Resolution : Catalyze racemization at the α-carbon using lipases (e.g., CAL-B) in biphasic systems.

Analytical Validation : Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 80:20) to confirm >98% ee .

Q. How does the sulfonyl group influence the compound’s binding affinity in enzyme inhibition assays?

Answer: Design a structure-activity relationship (SAR) study:

Comparative Analogs : Synthesize analogs without the sulfonyl group or with sulfonamide replacements.

Enzyme Assays : Test against serine proteases (e.g., thrombin) using fluorogenic substrates.

Molecular Docking : Simulate binding poses in Protein Data Bank (PDB) structures (e.g., 1ETS).

Key Result :

The sulfonyl group enhances binding (Ki = 0.8 µM vs. 12 µM for non-sulfonated analog) by forming hydrogen bonds with Arg-73 and Tyr-94 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.